4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides and oxazoles. This compound is characterized by the presence of a benzoyl group attached to a benzamide moiety, with an oxazole ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Biochemical Pathways
It is known that the supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, suggesting that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-benzoyl-N-(3-methylisoxazol-5-yl)benzamide. For instance, the presence of certain solvents can disrupt amide-amide interactions, potentially affecting the compound’s action . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, 2-methyl-5-phenyloxazole can be prepared by reacting 2-methyl-5-phenyloxazole with a nitrating agent such as nitric acid in the presence of sulfuric acid .
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Benzoylation: : The benzoyl group can be introduced by reacting the oxazole derivative with benzoyl chloride in the presence of a base such as pyridine .
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Amidation: : The final step involves the formation of the benzamide moiety. This can be achieved by reacting the benzoylated oxazole with an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted amides.
Scientific Research Applications
4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a unique combination of benzoyl and oxazole functionalities, making it a valuable scaffold for drug development and synthetic applications .
Properties
IUPAC Name |
4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-11-16(23-20-12)19-18(22)15-9-7-14(8-10-15)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYWOBIQVJXHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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